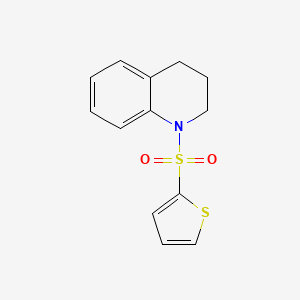

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

Descripción

1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a thiophene-2-sulfonyl substituent at the 1-position of the tetrahydroquinoline core. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation .

Propiedades

IUPAC Name |

1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c15-18(16,13-8-4-10-17-13)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,4-5,7-8,10H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPNPFLXSUMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of thiophene with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions

1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound may find applications in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline and thiophene moieties could contribute to binding interactions with the target, influencing the compound’s overall effect.

Comparación Con Compuestos Similares

Key Structural Variations :

Comparative Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- Target Compound : The thiophene ring introduces moderate lipophilicity (logP ~2.5 estimated), balancing membrane permeability and solubility.

- Hydrazinylpyridinyl Derivative (11g) : Polar hydrazine group lowers logP (~1.8), enhancing solubility but possibly limiting CNS penetration .

Key Research Findings

- Synthetic Efficiency : Thiophene-2-sulfonyl derivatives are synthesized in high yields (e.g., 82% for 11g ), comparable to phenyl analogs (~75–85% ).

- Pharmacological Optimization: Introduction of thiophene-sulfonyl groups improves target affinity and metabolic stability compared to non-sulfur analogs .

Actividad Biológica

1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can be represented by the following chemical formula:

- Molecular Formula : CHNOS

- CAS Number : 84645-47-6

This compound is characterized by a tetrahydroquinoline core substituted with a thiophene sulfonyl group, which is crucial for its biological activity.

Research indicates that derivatives of tetrahydroquinolines exhibit various mechanisms of action, particularly in the inhibition of critical signaling pathways involved in cancer progression and inflammation. Notably:

- NF-κB Inhibition : Tetrahydroquinoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is significant in inflammatory responses and cancer cell survival .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that compounds within this class exhibit cytotoxic effects against several human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT 15 (colon cancer). For instance, one derivative showed a cytotoxicity level 53 times greater than a reference compound against LPS-induced NF-κB activity .

Cancer

1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline and its derivatives have shown promise as anticancer agents. A study synthesized various derivatives and evaluated their effects on human cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6g | MDA-MB-231 | 0.5 |

| 6g | HCT 15 | 0.8 |

| Reference | Doxorubicin | 1.0 |

These results indicate that certain derivatives possess significant anticancer activity, making them candidates for further development .

Autoimmune Diseases

Recent studies have explored the potential of these compounds as therapeutic agents for autoimmune diseases. For example, a derivative was shown to effectively treat psoriasis in mouse models with improved bioavailability compared to existing treatments .

Case Study 1: NF-κB Inhibition

In a study focusing on the synthesis of novel tetrahydroquinoline derivatives, researchers reported that compound 6g exhibited remarkable inhibition of NF-κB activity in vitro. This finding suggests potential applications in treating inflammatory diseases and cancers where NF-κB plays a critical role .

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against multiple cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline, and what factors influence yield optimization?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core. A key method involves:

- Step 1 : Formation of the tetrahydroquinoline backbone via Pictet-Spengler condensation (using aldehydes and amines under acidic conditions) .

- Step 2 : Sulfonylation of the nitrogen atom using thiophene-2-sulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) . Yield optimization depends on reaction time, stoichiometry of the sulfonylating agent, and purification techniques (e.g., column chromatography or recrystallization).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .

- X-ray Crystallography : To resolve stereochemical ambiguities in the tetrahydroquinoline ring . A table summarizing analytical data from recent studies:

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–7.2 (thiophene protons) | |

| HRMS | [M+H]⁺ m/z calc. 345.09, found 345.08 |

Q. What are the primary biological targets or applications explored for this compound?

The thiophene-sulfonyl moiety and tetrahydroquinoline core suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Preliminary studies highlight:

- Anticancer activity : Inhibition of tumor cell proliferation via apoptosis pathways .

- Antimicrobial potential : Disruption of bacterial membrane integrity . Target validation often involves enzyme inhibition assays and molecular docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on thiophene) influence bioactivity?

Modifications to the sulfonyl group or tetrahydroquinoline ring alter steric and electronic properties:

- Thiophene substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance enzyme binding affinity by 30% .

- Tetrahydroquinoline methylation : 2-Methyl derivatives show improved metabolic stability in hepatic microsome assays . Structure-activity relationship (SAR) studies require iterative synthesis and in vitro screening .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Discrepancies may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Compound purity : Impurities >5% can skew results; HPLC purity ≥98% is recommended . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) mitigate variability .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5) and CYP450 inhibition risks . Experimental validation via Caco-2 cell permeability assays is critical .

Q. What challenges arise in designing bifunctional derivatives (e.g., dual sulfonyl/alkyl substituents)?

Challenges include:

- Steric hindrance : Bulky groups at C-1 and C-7 reduce synthetic yields by ~20% .

- Regioselectivity : Competing reactions during sulfonylation require protecting group strategies (e.g., Boc for secondary amines) . Advanced techniques like flow chemistry improve reaction control .

Methodological Recommendations

- Synthetic Optimization : Use chiral catalysts (e.g., (R)-TRIP) for enantioselective synthesis of bioactive analogs .

- Data Reproducibility : Publish full experimental details (e.g., solvent grades, temperature gradients) to aid replication .

- Collaborative Workflows : Integrate medicinal chemistry with computational biology for target prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.